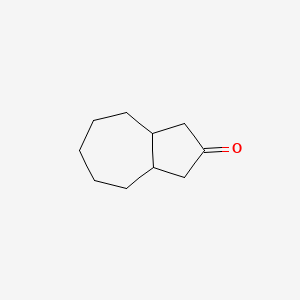

Decahydroazulen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

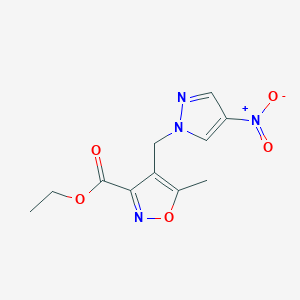

Decahydroazulen-2-one is a chemical compound with the CAS Number: 103274-00-6 . It has a molecular weight of 152.24 and its IUPAC name is octahydroazulen-2(1H)-one . It is in liquid form .

Molecular Structure Analysis

The InChI code for this compound is1S/C10H16O/c11-10-6-8-4-2-1-3-5-9(8)7-10/h8-9H,1-7H2 . This code provides a unique identifier for the compound and can be used to generate its molecular structure. Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 152.24 .Wissenschaftliche Forschungsanwendungen

1. Click Chemistry in Drug Discovery

- Click chemistry, a method using reliable chemical transformations, is widely applied in drug discovery, including lead finding and DNA research. Decahydroazulen-2-one-related compounds like 1,2,3-triazoles play a significant role in this field. These compounds are known for their high dependability and bio-compatibility, making them valuable for linking reactions in drug development (Kolb & Sharpless, 2003).

2. Advances in DNA-Encoded Chemical Libraries (DECLs)

- DECLs are crucial in drug development, where DNA-tagged small molecules enable easy screening and identification of biomolecule binders. This compound derivatives are potentially involved in the development of DECLs, contributing to the discovery and optimization of drug leads (Yuen & Franzini, 2017).

3. Bioisostere Applications in Medicinal Chemistry

- The 1,2,3-triazole ring, closely related to this compound, is used as a bioisostere for designing drug analogs. It has been utilized in the synthesis of compounds with antimicrobial, antiviral, and antitumor effects (Bonandi et al., 2017).

4. Role in Pharmacophore Design

- The 1,2,3-triazole moiety, a component structurally related to this compound, is a significant pharmacophore in drug design. It has applications ranging from combinatorial chemistry to proteomics, and DNA research, due to its ability to form stable and specific biological interactions (Agalave, Maujan & Pore, 2011).

5. Supramolecular Chemistry Applications

- Research on 1,2,3-triazoles, related to this compound, involves diverse supramolecular interactions. These compounds are used in coordination chemistry, anion recognition, catalysis, and photochemistry, demonstrating their versatility beyond click chemistry (Schulze & Schubert, 2014).

6. Role in Polymer Chemistry

- This compound derivatives, such as Triazabicyclodecene, are effective organocatalysts in the synthesis and polymerization of cyclic esters. They are used in the development of tailor-made polyesters due to their ability to activate esters and alcohols (Pratt et al., 2006).

Safety and Hazards

The safety information for Decahydroazulen-2-one includes several hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Wirkmechanismus

Target of Action

The compound’s interaction with cellular components and its role in biological processes remain largely unexplored .

Biochemical Pathways

The biochemical pathways affected by Decahydroazulen-2-one are currently unknown . Understanding the pathways influenced by this compound would provide valuable insights into its downstream effects and potential therapeutic applications.

Eigenschaften

IUPAC Name |

3,3a,4,5,6,7,8,8a-octahydro-1H-azulen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c11-10-6-8-4-2-1-3-5-9(8)7-10/h8-9H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUCWGQDAFCFNEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CC(=O)CC2CC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide](/img/no-structure.png)

![N-[[2-(Dimethylamino)-1,3-dihydroinden-2-yl]methyl]prop-2-enamide](/img/structure/B2679960.png)

![2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-nitrobenzoate](/img/structure/B2679961.png)

![2-[(3-Fluorophenyl)-(2-pyridinylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4-pyranone](/img/structure/B2679964.png)

![Tert-butyl 8-oxo-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B2679965.png)

![N-[2-(1-adamantyloxy)ethyl]-8-methoxy-2-oxochromene-3-carboxamide](/img/structure/B2679972.png)